![molecular formula C10H18N2O4 B1586033 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 717904-43-3](/img/structure/B1586033.png)
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid
Overview
Description
HEPES is a zwitterionic organic chemical buffering agent . It’s one of the twelve Good’s buffers and is widely used in biological and biochemical research .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . The molecular weight is 238.30 .Physical And Chemical Properties Analysis
HEPES has a useful pH range of 6.8-8.2 . It has a solubility of 703.6 g/L and a density of 1.44 g/cm3 at 20 °C . The melting point is 212.6 °C .Scientific Research Applications
Cell Culture Media Buffering
HEPES is widely used to maintain the pH of cell culture media. It’s particularly advantageous due to its minimal cytotoxicity compared to other buffers like Tris or phosphate . Its buffering range of pH 6.8 to 8.2 makes it suitable for most mammalian cell culture conditions .
Protein Purification and Extraction
In protein purification, HEPES provides a stable pH environment, which is crucial for maintaining protein integrity. It also exhibits minimal binding to metal ions, which is beneficial during the purification process to prevent contamination and maintain protein activity .
Electrophoresis and Electroporation
HEPES can be used as a running buffer in gel electrophoresis, aiding in the separation of macromolecules like DNA or proteins. It’s also employed as a buffer in electroporation studies to facilitate the introduction of substances into cells .
Enzymatic and Diagnostic Assays
HEPES is suitable for various enzymatic and diagnostic assays, including Bradford or bicinchoninic acid (BCA) assays, which are used for protein quantification. It helps maintain the stability and activity of enzymes during the assay procedures .
Biological Research and Photophosphorylation
HEPES is excellent for general biological research applications, such as oxidative phosphorylation and photophosphorylation studies. It’s used in CO2 fixation studies, which are essential for understanding photosynthesis and carbon cycling .
Transmission Electron Microscopy (TEM)
In TEM studies, HEPES is a recommended buffer as it does not affect metal substrates. This property is crucial for maintaining the integrity of the sample and the quality of the microscopic images .
Mechanism of Action
Safety and Hazards
Future Directions
HEPES is a popular choice for buffering cell culture media, offering advantages such as lower cell toxicity in comparison to alternatives like Tris and phosphate . It’s also used in protein purification and extraction protocols, owing to its stability across a broad pH range and minimal metal ion binding .
properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-8-7-11-3-5-12(6-4-11)9(14)1-2-10(15)16/h13H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSAPDTJDBHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366005 | |
Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717904-43-3 | |
Record name | 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 717904-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.